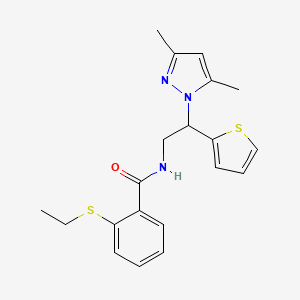

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(ethylthio)benzamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(ethylthio)benzamide is a benzamide derivative featuring a multifunctional structure. Its core consists of a benzamide moiety substituted with an ethylthio group at the 2-position. The side chain includes a thiophen-2-yl ethyl group and a 3,5-dimethylpyrazole ring. The ethylthio group may enhance lipophilicity, while the pyrazole and thiophene rings could modulate solubility and metabolic stability .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS2/c1-4-25-18-9-6-5-8-16(18)20(24)21-13-17(19-10-7-11-26-19)23-15(3)12-14(2)22-23/h5-12,17H,4,13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLYBIAVHLHSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(ethylthio)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure incorporating a pyrazole ring, a thiophene moiety, and an ethylthio group. The molecular formula is , with a molecular weight of approximately 320.41 g/mol. Its structure can be represented as follows:

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the pyrazole and thiophene rings may facilitate binding to specific enzymes or receptors, modulating their activity. Research indicates that compounds with similar structures can influence pathways such as mTORC1 signaling and autophagy regulation, which are crucial in cancer biology .

Antiproliferative Effects

Studies have shown that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated submicromolar antiproliferative effects in MIA PaCa-2 pancreatic cancer cells, suggesting potential therapeutic applications in oncology .

Autophagy Modulation

Research indicates that certain pyrazole derivatives can modulate autophagy by disrupting mTORC1 reactivation under nutrient-replete conditions. This disruption leads to an accumulation of autophagic markers such as LC3-II and could enhance the efficacy of cancer therapies by targeting cells under metabolic stress .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted on related pyrazole compounds. It was found that modifications to the benzamide moiety significantly affect biological activity and metabolic stability. For instance, the introduction of different substituents on the pyrazole ring can enhance or diminish antiproliferative effects .

Study 1: Anticancer Activity

In a study assessing the effects of similar compounds on pancreatic cancer cell lines, it was found that treatment with specific pyrazole derivatives resulted in reduced cell viability and altered autophagic flux under starvation conditions. These findings suggest that this compound may possess similar properties worthy of further investigation .

Study 2: Inhibition of mTORC1

Another study highlighted the role of pyrazole-based compounds in inhibiting mTORC1 signaling pathways. The results indicated that specific structural modifications could lead to enhanced inhibition of mTORC1 activity, supporting the hypothesis that this compound might exhibit similar effects .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzamide derivatives with sulfur-containing substituents and heterocyclic appendages. Key structural analogs from include:

Key Observations :

- Pyrazole vs. Pyridine/Benzothiazole : The target compound’s 3,5-dimethylpyrazole group may confer metabolic stability compared to pyridine (Compound 15) or benzothiazole (Compound 55), which are prone to oxidative metabolism .

- Ethylthio vs.

- Heterocyclic Diversity : The oxadiazole in Compound 50 introduces a polar, electron-deficient ring, which could enhance binding to enzymes like kinases or proteases through dipole interactions, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:

Notable Findings:

- Metabolic Stability : The 3,5-dimethylpyrazole group in the target compound is less susceptible to cytochrome P450-mediated oxidation than the pyridine rings in Compounds 15 and 50, which may undergo hydroxylation or N-oxidation .

Q & A

Q. What are the common synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(ethylthio)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of thiophene and pyrazole derivatives. Key steps include:

Nucleophilic substitution : Reacting 3,5-dimethylpyrazole with a thiophene-containing alkyl halide.

Amide coupling : Introducing the ethylthio-benzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Purification : Column chromatography or recrystallization in ethanol/water mixtures.

Critical parameters: Temperature (293–298 K for condensation), solvent choice (ethanol, DMF), and reaction time (12–24 hours) to optimize yields (~76–97%) .

Q. Which spectroscopic techniques are employed for structural characterization?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹, thioether C-S at ~700 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms proton environments (e.g., pyrazole methyl groups at δ 1.91 ppm, thiophene protons at δ 7.52–7.94 ppm) .

- Mass spectrometry (FAB-MS) : Determines molecular weight (e.g., [M+H]⁺ at m/z 384) .

- X-ray crystallography : Resolves 3D conformation (e.g., SHELXL software for refinement ).

Q. How is compound purity assessed during synthesis?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates (e.g., chloroform:acetone 3:1 eluent) .

- Elemental analysis : Validates C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

- Melting point determination : Consistency with literature values (e.g., 503–504 K) indicates purity .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and MS to confirm functional groups (e.g., distinguishing thioamide vs. amide peaks).

- X-ray diffraction : Resolves ambiguities in stereochemistry (e.g., confirming pyrazole-thiophene spatial arrangement) .

- Computational modeling : DFT calculations predict NMR shifts for comparison .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (DMF) enhance nucleophilicity in amide coupling .

- Catalyst screening : Use of PTSA or triethylamine for acid/base-sensitive steps .

- Temperature control : Slow addition of reagents at 273 K minimizes side reactions .

- Data-driven adjustments : Iterative TLC monitoring to halt reactions at peak conversion .

Q. What in silico methods predict biological activity and target interactions?

- Methodological Answer :

- Molecular docking : AutoDock Vina assesses binding affinity to targets (e.g., kinase domains).

- QSAR modeling : Correlates substituent effects (e.g., ethylthio group) with activity trends .

- MD simulations : Predicts stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS) .

Q. How to analyze intermediate formation in heterocyclization reactions?

- Methodological Answer :

- Co-crystallization : Isolate intermediates (e.g., acetamide-thioacetamide co-crystals) for X-ray analysis .

- In situ monitoring : Use FTIR or Raman spectroscopy to track cyclization in real-time .

- Quenching studies : Halt reactions at intervals (e.g., 1-hour increments) for LC-MS analysis of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.